molecular formula C11H13Cl2NO4S B2837829 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid CAS No. 378206-75-8

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid

Cat. No.: B2837829
CAS No.: 378206-75-8
M. Wt: 326.19
InChI Key: SNZSFWOSJFUAFS-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is unique due to its combination of chlorine and isobutylsulfamoyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .

Biological Activity

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}Cl2_{2}NO4_{4}S, with a molecular weight of 326.2 g/mol. The compound features a benzoic acid core substituted with two chlorine atoms and an isobutylsulfamoyl group, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, thereby interfering with substrate binding and catalytic processes. This mechanism is crucial in regulating various cellular functions, including apoptosis and cell proliferation .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, studies have demonstrated that it can effectively inhibit the growth of various cancer cell lines by targeting anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often overexpressed in cancer cells . The compound's ability to induce apoptosis in these cells makes it a promising candidate for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2,4-Dichlorobenzoic acidModerate enzyme inhibitionLacks isobutylsulfamoyl group
5-Isobutylsulfamoyl-benzoic acidLimited reactivityNo chlorine substituents
This compoundStrong enzyme inhibition & anticancer effectsCombination of chlorine and sulfamoyl group

The unique combination of chlorine and the isobutylsulfamoyl group enhances the compound's reactivity and biological activity compared to its analogs .

Study on Anticancer Activity

A notable study explored the effects of this compound on lymphoma cell lines. The compound exhibited potent binding to Mcl-1 with an inhibition constant (Ki_i) value of approximately 100 nM, demonstrating its potential as a dual inhibitor against both Mcl-1 and Bfl-1 proteins. This dual selectivity could provide a therapeutic advantage in overcoming resistance mechanisms commonly seen in cancer treatments .

Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested for their antimicrobial properties against various bacterial strains. The results indicated that certain modifications to the sulfamoyl group significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents.

Properties

IUPAC Name

2,4-dichloro-5-(2-methylpropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c1-6(2)5-14-19(17,18)10-3-7(11(15)16)8(12)4-9(10)13/h3-4,6,14H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSFWOSJFUAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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